3-amino-N-methyl-N-phenylpropanamide hydrochloride

Description

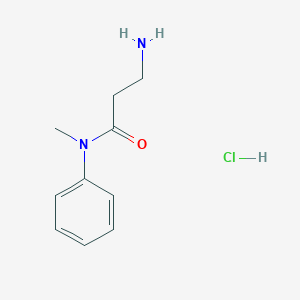

3-Amino-N-methyl-N-phenylpropanamide hydrochloride is a tertiary amide derivative characterized by a propanamide backbone substituted with an amino group at the β-position, a methyl group on the amide nitrogen, and a phenyl group on the same nitrogen (Figure 1). Its IUPAC name reflects this structure: the "3-amino" denotes the amino group on the third carbon of the propanamide chain, while "N-methyl-N-phenyl" specifies the substituents on the amide nitrogen . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications .

Figure 1. Molecular structure of this compound.

The compound’s synthetic route typically involves reacting a β-amino acid derivative (e.g., β-alanine) with methylphenylamine under acylating conditions, followed by hydrochlorination to form the salt.

Properties

IUPAC Name |

3-amino-N-methyl-N-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12(10(13)7-8-11)9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVQNZXEBGIJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170477-11-8 | |

| Record name | 3-amino-N-methyl-N-phenylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methyl-N-phenylpropanamide hydrochloride typically involves the reaction of N-methyl-N-phenylpropanamide with ammonia under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methyl-N-phenylpropanamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperature.

Substitution: Sodium hydroxide, potassium carbonate; conditionsaqueous or organic solvents, elevated temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-amino-N-methyl-N-phenylpropanamide hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it valuable for developing new compounds with specific functionalities.

Biology

This compound has been employed in biological studies to investigate enzyme interactions and protein binding . Its ability to modulate biochemical pathways is crucial for understanding disease mechanisms and developing targeted therapies.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential . Preliminary studies suggest it may act as a precursor in drug development, particularly for conditions involving neurotransmitter dysregulation.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its versatility allows it to be utilized in various industrial processes, enhancing the efficiency of chemical manufacturing.

Neurotransmitter Modulation

Research indicates that this compound can influence neurotransmitter systems, potentially affecting mood and cognitive functions. Its structural similarity to psychoactive substances suggests it may play a role in neurological health.

Enzyme Inhibition

Preliminary studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways related to neurological disorders. This inhibition mechanism may lead to the development of new therapeutic agents targeting these conditions.

Antimicrobial Properties

Some investigations have explored the antimicrobial effects of this compound, indicating potential applications in treating infections. The exact mechanisms by which these effects occur are still under investigation but may involve binding affinities with microbial targets.

Neuropharmacological Study

A study conducted on animal models assessed the neuroprotective effects of this compound. Results indicated improved cognitive performance in treated subjects compared to controls, suggesting its potential as a therapeutic agent for cognitive decline.

Enzyme Inhibition Research

In vitro studies demonstrated that this compound could inhibit enzymes involved in metabolic pathways associated with neurological disorders. These findings provide insights into its potential use in developing treatments for conditions like Alzheimer's disease or Parkinson's disease.

Future Research Directions

While initial findings are promising, further exploration is necessary to fully elucidate the pharmacological profiles and mechanisms of action associated with this compound:

- Detailed Pharmacokinetics : Understanding the metabolism and excretion pathways will be crucial for assessing safety and efficacy.

- Expanded Biological Testing : Broader testing across various biological systems can clarify its therapeutic applications.

- Clinical Trials : Ultimately, clinical trials will be essential to evaluate the effectiveness of this compound in human subjects.

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-N-phenylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanamide Derivatives

Key Observations :

- Substituent Effects : The presence of aromatic groups (e.g., phenyl in the target compound) enhances π-π stacking interactions, which are critical in crystallography and drug-receptor binding . In contrast, aliphatic substituents (e.g., isobutyl in ) prioritize solubility over aromatic interactions.

- Halogenation vs. Amination: Chloro substituents (e.g., in 3-chloro-N-(4-methoxyphenyl)propanamide ) increase electrophilicity, favoring reactivity in cross-coupling reactions, while amino groups (as in the target compound) enable hydrogen bonding and zwitterionic behavior .

Pharmacological and Functional Properties

Table 2: Pharmacological and Physicochemical Comparisons

Key Findings :

- Hydrochloride Salts : The target compound and its analogues (e.g., ) exhibit superior solubility compared to neutral amides, enabling formulation in aqueous systems .

- Fluorinated Derivatives: Compounds like 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl (CAS 1909313-82-1 ) show enhanced blood-brain barrier penetration due to fluorine’s electronegativity, suggesting the target compound could be modified similarly for CNS applications.

- Safety Profiles: Hydrochloride salts generally require stringent handling (e.g., PPE for inhalation/contact ), whereas non-ionic amides (e.g., N-phenyl-2-furohydroxamic acid ) pose lower acute toxicity risks.

Crystallographic and Stability Data

- Crystal Packing : The target compound’s phenyl group facilitates planar stacking akin to 3-chloro-N-(4-methoxyphenyl)propanamide, which forms C–H···O hydrogen-bonded chains (C11(4) graph-set motif) along crystallographic axes .

- Thermal Stability : Hydrochloride salts (e.g., ) typically decompose above 200°C, whereas neutral amides (e.g., ) melt at lower temperatures (100–150°C).

Biological Activity

3-Amino-N-methyl-N-phenylpropanamide hydrochloride, also known as (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride, is an organic compound with significant interest in medicinal chemistry due to its potential pharmacological properties. Its molecular formula is C10H15ClN2O, and it has a molecular weight of 214.69 g/mol. This compound features a chiral amine structure that includes both amine and amide functional groups, enhancing its reactivity and biological activity.

Chemical Structure and Properties

The compound is typically encountered in its hydrochloride salt form, which increases its solubility in water. The structural characteristics contribute to its interactions with biological systems, particularly involving enzyme inhibition and neurotransmitter modulation.

| Property | Value |

|---|---|

| Molecular Formula | C10H15ClN2O |

| Molecular Weight | 214.69 g/mol |

| Physical Form | White crystalline powder |

| Solubility | Soluble in water |

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This modulation may be linked to its structural similarity to known psychoactive substances.

- Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit specific enzymes, which may provide insights into disease mechanisms or lead to the development of new therapeutic drugs. The inhibition of enzymes is crucial for understanding its potential role in treating various conditions .

- Antimicrobial Properties : Some investigations have explored the compound's antimicrobial effects, indicating potential applications in combating infections.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

- Binding Affinity : The compound's ability to bind to various receptors and enzymes modulates their activity, leading to diverse biological effects. Its binding affinity varies depending on the specific target and context of use .

- Structural Interactions : The presence of both amino and phenyl functionalities allows for unique interactions with biological targets, enhancing its potential efficacy compared to similar compounds.

Case Studies

- Neuropharmacological Study : A study examined the effects of this compound on animal models, highlighting its potential as a neuroprotective agent. Results indicated improved cognitive performance in treated subjects compared to controls.

- Enzyme Inhibition Research : In vitro studies demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways related to neurological disorders. These findings suggest a promising avenue for therapeutic development against such conditions.

Future Research Directions

While initial findings are promising, further research is necessary to fully elucidate the pharmacological profiles and mechanisms of action for this compound. Key areas for future exploration include:

- Detailed Pharmacokinetics : Understanding how the compound is metabolized and excreted will be crucial for assessing its safety and efficacy.

- Expanded Biological Testing : Broader testing across various biological systems will help clarify its potential therapeutic applications.

- Clinical Trials : Ultimately, clinical trials will be necessary to evaluate the effectiveness of this compound in human subjects.

Q & A

Q. What validated methods are recommended for synthesizing 3-amino-N-methyl-N-phenylpropanamide hydrochloride with high purity?

Synthesis typically involves nucleophilic substitution or amide coupling reactions. For example:

- Step 1 : React N-methylaniline with a propionyl chloride derivative under anhydrous conditions (e.g., dichloromethane solvent, triethylamine as a base) to form the tertiary amide backbone .

- Step 2 : Introduce the amine group via reductive amination or hydrolysis of a nitrile intermediate, followed by HCl salt formation .

- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water. Validate purity via HPLC (C18 column, 0.03 M phosphate buffer-methanol mobile phase, UV detection at 207 nm) .

Q. Which analytical techniques are optimal for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., methyl, phenyl, and amine groups) in DMSO-d6 or CDCl3.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a Kromasil C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium phosphate and methanol (70:30 v/v), flow rate 1 mL/min .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS in positive ion mode .

Q. How should the compound be stored to maintain stability in laboratory settings?

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation and hygroscopic degradation .

- Handling : Use gloves, goggles, and fume hoods to avoid inhalation or dermal exposure. Refer to SDS guidelines for disposal of HCl-containing residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported across studies?

- Methodological Approach :

- Solvent Screening : Test solubility in polar (water, DMSO) and non-polar solvents (ethyl acetate) using dynamic light scattering (DLS) or UV-Vis spectrophotometry.

- Temperature Control : Assess solubility at 25°C vs. 37°C to account for thermal effects .

- Purity Verification : Use HPLC to rule out impurities affecting solubility measurements .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Catalyst Optimization : Replace traditional bases (e.g., triethylamine) with DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction times .

- Scale-Up Considerations : Use flow chemistry to enhance reproducibility and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.